molecular formula C11H10O B13518662 3-ethynyl-3,4-dihydro-2H-1-benzopyran

3-ethynyl-3,4-dihydro-2H-1-benzopyran

Cat. No.: B13518662
M. Wt: 158.20 g/mol
InChI Key: VDEPGFOMNZHSKL-UHFFFAOYSA-N
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Description

3-Ethynyl-3,4-dihydro-2H-1-benzopyran is an organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound includes a benzene ring fused with a pyran ring, with an ethynyl group attached to the third carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-3,4-dihydro-2H-1-benzopyran typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with an ethynylating agent. One common method is the use of ethynyl magnesium bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of saturated benzopyran derivatives.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

3-Ethynyl-3,4-dihydro-2H-1-benzopyran has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethynyl-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets. The ethynyl group can participate in various biochemical pathways, leading to the modulation of enzyme activities and receptor functions. The compound’s effects are mediated through its binding to specific proteins and altering their functions.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1-benzopyran: Lacks the ethynyl group, leading to different chemical properties.

    3,4-Dihydro-2H-1-benzopyran-2-one: Contains a carbonyl group instead of an ethynyl group.

    3,4-Dihydro-3-amino-2H-1-benzopyran: Contains an amino group, leading to different biological activities.

Uniqueness

3-Ethynyl-3,4-dihydro-2H-1-benzopyran is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

3-ethynyl-3,4-dihydro-2H-chromene

InChI

InChI=1S/C11H10O/c1-2-9-7-10-5-3-4-6-11(10)12-8-9/h1,3-6,9H,7-8H2

InChI Key

VDEPGFOMNZHSKL-UHFFFAOYSA-N

Canonical SMILES

C#CC1CC2=CC=CC=C2OC1

Origin of Product

United States

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